molecular formula C6H4Cl3O2P B077605 2-Chlorophenyl phosphorodichloridate CAS No. 15074-54-1

2-Chlorophenyl phosphorodichloridate

Cat. No.: B077605
CAS No.: 15074-54-1
M. Wt: 245.4 g/mol
InChI Key: VLDPXPPHXDGHEW-UHFFFAOYSA-N
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Description

2-Chlorophenyl phosphorodichloridate is a chemical compound with the molecular formula C6H4Cl3O2PThis compound is primarily used as a phosphorylating reagent in the synthesis of oligonucleotides and their phosphorothioate analogues .

Mechanism of Action

Target of Action

2-Chlorophenyl phosphorodichloridate is primarily used as a phosphorylating reagent . Its primary targets are mononucleotide building blocks and oligonucleotides .

Mode of Action

The compound interacts with its targets by phosphorylating them . This process involves the transfer of a phosphate group from the this compound to the target molecule, altering its structure and function.

Biochemical Pathways

The phosphorylation process mediated by this compound affects the biochemical pathways involved in nucleotide synthesis and oligonucleotide formation . The downstream effects of these alterations can influence various biological processes, including DNA replication, transcription, and translation.

Result of Action

The phosphorylation of mononucleotide building blocks and oligonucleotides by this compound can result in the formation of modified nucleotides and oligonucleotides . These modified molecules may have altered properties and functions, potentially influencing various cellular processes.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is sensitive to moisture , suggesting that its stability and activity may be affected by humidity and other conditions related to moisture exposure. Additionally, the compound’s action may be influenced by the pH and temperature of its environment, as well as the presence of other chemicals or biological molecules.

Biochemical Analysis

Biochemical Properties

It is known to be a phosphorylating reagent for oligonucleotide synthesis via the triester method . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in nucleotide synthesis and oligonucleotide formation.

Molecular Mechanism

As a phosphorylating agent, it likely exerts its effects at the molecular level by facilitating the addition of phosphate groups to other molecules during the synthesis of oligonucleotides . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

Given its role as a phosphorylating agent in oligonucleotide synthesis, it may interact with enzymes or cofactors involved in these pathways .

Preparation Methods

2-Chlorophenyl phosphorodichloridate can be synthesized through the reaction of 2-chlorophenol with phosphorus oxychloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:

2-Chlorophenol+Phosphorus oxychloride2-Chlorophenyl phosphorodichloridate+Hydrogen chloride\text{2-Chlorophenol} + \text{Phosphorus oxychloride} \rightarrow \text{this compound} + \text{Hydrogen chloride} 2-Chlorophenol+Phosphorus oxychloride→2-Chlorophenyl phosphorodichloridate+Hydrogen chloride

In industrial settings, the production of this compound involves similar reaction conditions but on a larger scale. The reaction is carried out in a suitable solvent, and the product is purified through distillation or recrystallization .

Chemical Reactions Analysis

2-Chlorophenyl phosphorodichloridate undergoes various chemical reactions, including:

    Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form corresponding phosphoramidates and phosphates.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-chlorophenol and phosphoric acid.

    Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.

Common reagents used in these reactions include amines, alcohols, and water. The major products formed depend on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

2-Chlorophenyl phosphorodichloridate can be compared with other similar compounds such as:

    2-Chlorophenyl phosphorodichloridite: Similar in structure but differs in the oxidation state of phosphorus.

    4-Chlorophenyl phosphorodichloridate: Similar in structure but with the chlorine atom in a different position on the phenyl ring.

    Phenyl phosphorodichloridate: Lacks the chlorine substituent on the phenyl ring.

The uniqueness of this compound lies in its specific reactivity and applications in oligonucleotide synthesis, which is not as prominent in the other similar compounds .

Properties

IUPAC Name

1-chloro-2-dichlorophosphoryloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl3O2P/c7-5-3-1-2-4-6(5)11-12(8,9)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLDPXPPHXDGHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OP(=O)(Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl3O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90164600
Record name o-Chlorophenyl dichlorophosphate
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Molecular Weight

245.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15074-54-1
Record name Phosphorodichloridic acid, 2-chlorophenyl ester
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Record name 2-Chlorophenyl phosphorodichloridate
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Record name o-Chlorophenyl dichlorophosphate
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Record name o-chlorophenyl dichlorophosphate
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Record name 2-Chlorophenyl phosphorodichloridate
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Synthesis routes and methods

Procedure details

To a reaction vessel there is added 113 g..phosphoryl chloride and 0.8 g. pyridine. Over a period of one hour, a total of 64 g. o-chlorophenol is added and the pot temperature is raised from 100° to 110°C. and held at 110°C. for one hour and then allowed to gradually cool to room temperature. The reaction mixture is stripped and there is obtained 108 g. product which affords, on distillation, 93.7 percent o-chlorophenyl phosphorodichloridate and 7.3 percent di-o-chlorophenyl phosphorochloridate.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the primary application of 2-Chlorophenyl phosphorodichloridate in the presented research?

A1: this compound serves as a key reagent for synthesizing various compounds, notably dinucleoside phosphates [, , ]. These molecules, crucial for building DNA and RNA, highlight the reagent's role in nucleic acid chemistry. Researchers utilize it to form internucleotide bonds, essentially linking individual nucleoside units to construct larger oligonucleotide chains [, ].

Q2: How does this compound facilitate the formation of dinucleoside phosphates?

A2: The compound acts as a phosphorylating agent. It reacts with protected ribonucleosides, first with those having a free 3'-OH group and subsequently with those having a free 5'-OH group. This two-step process results in the formation of a phosphodiester bond between the two ribonucleosides, effectively creating a dinucleoside phosphate [, ].

Q3: Are there any modifications to the reaction conditions that have been explored to improve the synthesis of dinucleoside phosphates using this compound?

A3: Yes, researchers have found that adding 2,6-lutidine during the second step of the reaction, where the 5'-OH group reacts, significantly enhances the yield of dinucleoside phosphates and reduces the reaction time [].

Q4: Beyond dinucleoside phosphates, what other classes of compounds can be synthesized using this compound?

A4: Research demonstrates its versatility in synthesizing other biologically relevant molecules. For example, it acts as a precursor in synthesizing phosphorylated derivatives of cis-tramadol, a potent analgesic [], and amlodipine, a calcium channel blocker used to treat hypertension []. These phosphorylated derivatives often exhibit modified pharmacological profiles, potentially offering advantages in terms of efficacy, safety, or pharmacokinetic properties.

Q5: The provided abstracts mention the use of "protected ribonucleosides". Why is this protection strategy necessary?

A5: In nucleoside chemistry, protecting groups are crucial to prevent unwanted side reactions. This compound is reactive; without protection, it could react with other reactive groups on the nucleoside (like amino groups on the bases), leading to undesirable byproducts. Protecting specific groups ensures that the phosphorylation occurs selectively at the desired 3'-OH or 5'-OH position, resulting in the formation of the desired dinucleoside phosphate with the correct regiochemistry.

Q6: Can you provide specific examples of how this compound has been used in synthesizing biologically active compounds?

A6: Beyond its role in oligonucleotide synthesis, researchers have leveraged this compound to create potentially valuable drug candidates. For instance, it was employed in the synthesis of monophosphoric acid diesters of 7 beta-hydroxycholesterol, a compound known to possess selective cytotoxicity towards tumor cells []. This modification aimed to develop water-soluble derivatives with enhanced bioavailability and potential antitumor activity.

Q7: Are there any known challenges or limitations associated with using this compound in chemical synthesis?

A7: One study hints at a potential concern: the reagent might react with nucleoside base residues under certain conditions []. This unwanted side reaction emphasizes the importance of careful optimization of reaction parameters, such as solvent, temperature, and reaction time, to maximize the yield of the desired products and minimize the formation of byproducts.

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